Lipophilicity: Propoxyethyl vs. Methoxyethyl Substituent
5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits a computed LogP of 1.076, compared to 0.233 for the direct methoxyethyl analog (5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1341690-88-7). Both values are derived from the same vendor datasheets (Fluorochem product codes F704371 and F704369 respectively), ensuring methodological consistency . The ΔLogP of +0.843 represents a substantial increase in lipophilicity that places the propoxyethyl derivative closer to the optimal LogD range (1–3) often targeted for oral bioavailability while the methoxyethyl analog falls below this window.
| Evidence Dimension | Partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.076 |
| Comparator Or Baseline | 5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid: LogP = 0.233 |
| Quantified Difference | ΔLogP = +0.843 (approximately 4.6-fold higher partition coefficient) |
| Conditions | Fluorochem computed LogP values; both compounds measured under identical vendor methodology |
Why This Matters
A LogP shift of ~0.84 units can significantly alter permeability, plasma protein binding, and metabolic clearance in a lead series, making the propoxyethyl derivative the preferred choice when higher membrane permeability is required without introducing the excessive lipophilicity risks associated with larger alkyl chains.
